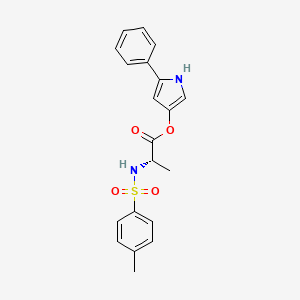
玉米赤霉烯酮-4-硫酸铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. Zearalenone and its derivatives, including Zearalenone 4-Sulfate Ammonium Salt, are significant contaminants in crops and cereal-based products, posing potential health risks to humans and animals .
科学研究应用
Zearalenone 4-Sulfate Ammonium Salt has several scientific research applications:
作用机制
Target of Action
Zearalenone 4-Sulfate Ammonium Salt is a derivative of Zearalenone, a mycotoxin produced by some species of Fusarium . The primary targets of Zearalenone and its derivatives are estrogen receptors . These receptors play a crucial role in the reproductive system and other physiological processes.
Mode of Action
Despite its nonsteroidal structure, Zearalenone and its derivatives can bind to estrogen receptors This binding mimics the action of estrogen, leading to a variety of physiological changes
Biochemical Pathways
Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .
Pharmacokinetics
Studies on related compounds suggest that they form stable complexes with albumins, affecting their toxicokinetics . Albumin binding may be partly responsible for the high variations in the toxicokinetics of Zearalenone and its derivatives .
Result of Action
The binding of Zearalenone and its derivatives to estrogen receptors can lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zearalenone 4-Sulfate Ammonium Salt. For instance, Zearalenone is heat stable and can withstand storage, milling, cooking, and other processing steps
生化分析
Biochemical Properties
It is known that Zearalenone and its derivatives can interact with certain mycotoxins, affecting their toxicokinetics .
Cellular Effects
Zearalenone, the parent compound, is known to bind to estrogen receptors, causing reproductive disorders, as well as potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects .
Molecular Mechanism
Zearalenone, the parent compound, is known to bind to estrogen receptors .
Metabolic Pathways
Zearalenone, the parent compound, is extensively biotransformed in mammals .
准备方法
Synthetic Routes and Reaction Conditions
Zearalenone 4-Sulfate Ammonium Salt can be synthesized through a series of chemical reactions. One common method involves the reaction of zearalenone with sulfur trioxide-pyridine complex in an inert atmosphere, followed by neutralization with ammonium hydroxide to yield the ammonium salt form . The reaction typically occurs in methanol at room temperature, with zinc and ammonium formate as additional reagents .
Industrial Production Methods
Industrial production of Zearalenone 4-Sulfate Ammonium Salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as silica gel chromatography .
化学反应分析
Types of Reactions
Zearalenone 4-Sulfate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide-pyridine complex, ammonium hydroxide, zinc, and ammonium formate. The reactions typically occur in solvents like methanol under inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Zearalenone 4-Sulfate Ammonium Salt .
相似化合物的比较
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
α-Zearalenol and β-Zearalenol: Reduced derivatives of zearalenone with similar estrogenic properties.
Zearalanone: Another reduced derivative with estrogenic activity.
Zearalenone-14-Glucoside: A conjugated derivative formed in plants.
Uniqueness
Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate group, which influences its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it a valuable compound for studying the toxicokinetics and biological effects of zearalenone derivatives .
属性
CAS 编号 |
1439328-85-4 |
|---|---|
分子式 |
C₁₈H₂₅NO₈S |
分子量 |
415.46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
